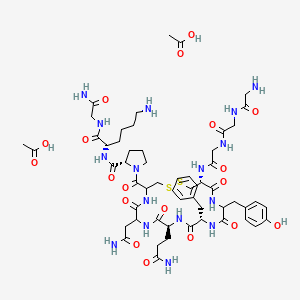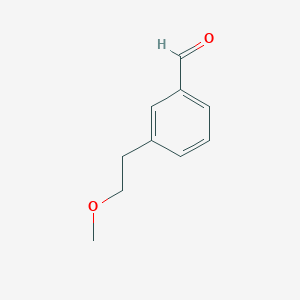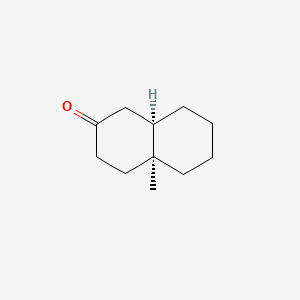![molecular formula C10H14N2O6 B14756958 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B14756958.png)
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione is a compound known for its significant role in various biochemical processes. It is a derivative of uridine, a nucleoside that is a component of RNA. This compound is often referred to as dihydrouridine when it is in its reduced form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione typically involves the reduction of uridine. The reduction process can be carried out using hydrogenation methods with catalysts such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale manufacturing. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the integrity of the compound and to minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine.
Reduction: As mentioned, it is formed by the reduction of uridine.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Uridine.
Reduction: Dihydrouridine.
Substitution: Various substituted uridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Plays a role in the study of RNA structure and function, particularly in tRNA where it is found in the D-loop.
Medicine: Investigated for its potential in cancer therapy as it can inhibit cell proliferation by affecting the cell cycle.
Industry: Used in the production of nucleoside analogs for pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects primarily through its incorporation into RNA. In tRNA, it is found in the D-loop and contributes to the stability and proper folding of the tRNA molecule. This modification can affect the overall function of the tRNA, influencing protein synthesis. The molecular targets include various enzymes involved in RNA processing and modification .
Comparación Con Compuestos Similares
Similar Compounds
Uridine: The parent compound from which 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione is derived.
5-Methyldihydrouridine: A further modified form of dihydrouridine.
Cytidine: Another nucleoside with similar structural features but different biological roles.
Uniqueness
This compound is unique due to its specific role in tRNA modification, which is not shared by all nucleosides. Its ability to stabilize tRNA and influence protein synthesis sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C10H14N2O6 |
|---|---|
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-11-6(14)2-3-12(10(11)17)9-8(16)7(15)5(4-13)18-9/h2-3,5,7-9,13,15-16H,4H2,1H3/t5-,7-,8+,9-/m1/s1 |
Clave InChI |
UTQUILVPBZEHTK-BUJSFMDZSA-N |
SMILES isomérico |
CN1C(=O)C=CN(C1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canónico |
CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B14756906.png)



![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14756932.png)




